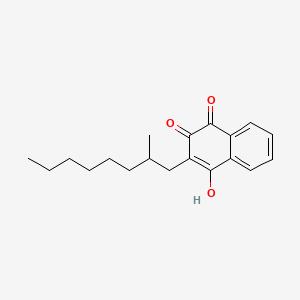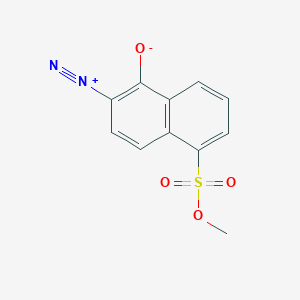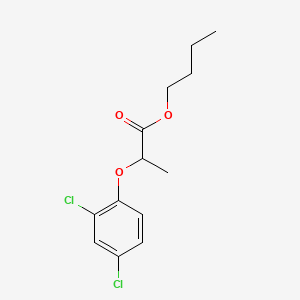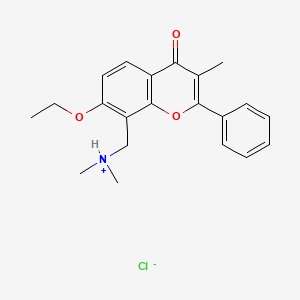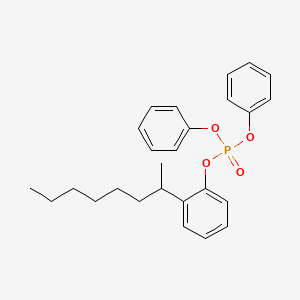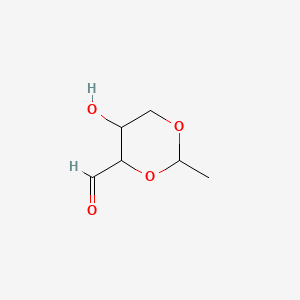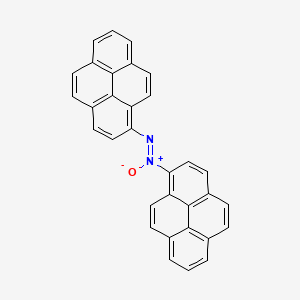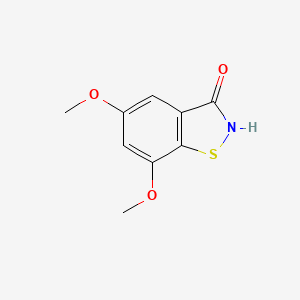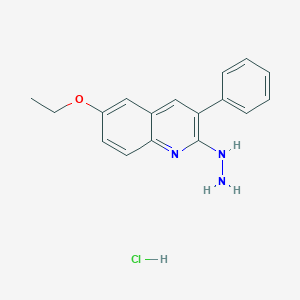![molecular formula C12H14N2Si B13749856 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile CAS No. 1092352-08-3](/img/structure/B13749856.png)
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is a chemical compound with the molecular formula C11H14N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an ethynyltrimethylsilane. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethynyl moiety can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Shares the trimethylsilyl-ethynyl moiety but differs in the core heterocyclic structure.
4-[(Trimethylsilyl)ethynyl]benzoic acid: Contains a similar ethynyl group but attached to a benzoic acid moiety.
Uniqueness
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is unique due to its combination of a pyridine ring with a trimethylsilyl-ethynyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
1092352-08-3 |
|---|---|
分子式 |
C12H14N2Si |
分子量 |
214.34 g/mol |
IUPAC 名称 |
6-methyl-4-(2-trimethylsilylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2Si/c1-10-7-11(5-6-15(2,3)4)12(8-13)9-14-10/h7,9H,1-4H3 |
InChI 键 |
KKHATYRXGOQKKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)C#N)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


